1-Hexadecylimidazole

概要

説明

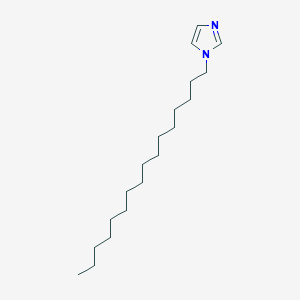

1-Hexadecylimidazole is an organic compound with the molecular formula C19H36N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: 1-Hexadecylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity levels .

化学反応の分析

Types of Reactions: 1-Hexadecylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different imidazole derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

科学的研究の応用

1-Hexadecylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a surfactant in biological assays and experiments.

Industry: It is used in the formulation of detergents and emulsifiers

作用機序

The mechanism of action of 1-hexadecylimidazole involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .

類似化合物との比較

1-Octadecylimidazole: Similar in structure but with an octadecyl group instead of a hexadecyl group.

1-Dodecylimidazole: Contains a shorter dodecyl chain.

1-Tetradecylimidazole: Features a tetradecyl chain.

Uniqueness: 1-Hexadecylimidazole is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic compounds .

生物活性

1-Hexadecylimidazole, a long-chain imidazolium salt, has garnered attention due to its significant biological activity, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound (C₁₉H₃₆N₂) features a long hexadecyl chain attached to an imidazole ring. Its structure allows for unique interactions with biological membranes, enhancing its antimicrobial efficacy. The compound can be synthesized through the reaction of 1-bromohexadecane with 1-methylimidazole under controlled conditions, yielding a white solid with a high purity rate .

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The long hydrophobic alkyl chain facilitates insertion into the lipid bilayer, increasing membrane permeability and leading to cell lysis. Studies indicate that imidazolium salts with longer alkyl chains exhibit stronger antimicrobial effects against both Gram-positive and Gram-negative bacteria due to enhanced membrane interaction .

Case Studies

- Antibacterial Efficacy : Research demonstrated that blends of 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) exhibited significant antibacterial properties against Escherichia coli and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, confirming the compound's effectiveness at low concentrations .

- Polymer Blends : In another study, this compound was incorporated into polymer blends (PVC and SEBS). The resulting materials showed improved thermal stability and mechanical properties alongside notable antibacterial activity, making them suitable for biomedical applications .

Comparative Biological Activity

The following table summarizes the antibacterial activity of this compound compared to other imidazolium salts:

| Compound | Bacterial Strains Tested | MIC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli, S. epidermidis | 0.5 | Membrane disruption |

| 1-Hexadecyl-3-methyl imidazolium | E. coli, S. epidermidis | 0.25 | Membrane disruption |

| Other Imidazolium Salts | Various strains | Varies | Membrane disruption or metabolic inhibition |

Applications in Medicine

The unique properties of this compound make it a promising candidate for various medical applications:

- Antimicrobial Coatings : Its incorporation into medical devices can reduce infection rates by providing a continuous antibacterial surface.

- Drug Delivery Systems : Due to its biocompatibility and ability to interact with cellular membranes, it can be utilized in targeted drug delivery systems.

- Scaffolds for Tissue Engineering : Its antimicrobial properties combined with mechanical strength make it suitable for scaffolds in tissue engineering applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Hexadecylimidazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves alkylation of imidazole with 1-bromohexadecane under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Purity is ensured via column chromatography followed by characterization using NMR (e.g., δ 7.5–6.5 ppm for imidazole protons) and HPLC (≥95% purity). Reproducibility requires strict control of reaction time, temperature, and stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm alkyl chain attachment and imidazole ring integrity.

- FT-IR : C-H stretching (~2850–2920 cm⁻¹) for the hexadecyl chain and N-H bending (~1550 cm⁻¹) for the imidazole ring.

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]⁺ expected at m/z 307.3). Cross-validate results with melting point analysis and elemental composition .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Pre-experiment stability checks via TGA/DSC can assess thermal degradation thresholds. Safety protocols (gloves, fume hoods) are mandatory due to potential irritant properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) may enhance reaction rates but increase byproducts.

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) can improve alkylation efficiency.

- Post-reaction analysis : Monitor byproducts via LC-MS and adjust purification strategies (e.g., gradient elution in chromatography). Yield optimization often requires balancing temperature (80–100°C) and reaction time (12–24 hrs) .

Q. When conflicting data arises from characterization methods (e.g., NMR vs. mass spectrometry), how should researchers resolve discrepancies?

- Methodological Answer :

Replicate experiments : Confirm consistency across multiple batches.

Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation).

Sample purity checks : Impurities (e.g., unreacted alkyl bromide) may skew NMR/MS results.

Consult literature : Compare spectral databases (e.g., SciFinder, Reaxys) to identify common artifacts .

Q. In studying this compound’s self-assembly behavior, what control variables are critical?

- Methodological Answer : Key variables include:

- Concentration : Critical micelle concentration (CMC) determined via surface tension measurements.

- Temperature : Effects on aggregation kinetics monitored via dynamic light scattering (DLS).

- pH : Imidazole’s pKa (~7.0) influences protonation states and self-assembly.

Document these parameters rigorously to enable reproducibility .

Q. What strategies validate the reproducibility of this compound’s catalytic efficiency across experimental setups?

- Methodological Answer :

- Blind testing : Share samples with independent labs for catalytic activity assays (e.g., ester hydrolysis).

- Statistical analysis : Use ANOVA to compare results across trials.

- Protocol standardization : Detailed documentation of reaction conditions (e.g., solvent grade, stirring rates) minimizes variability .

Q. Data Presentation and Analysis

Q. How should researchers present conflicting or inconclusive data in publications?

- Methodological Answer :

- Transparency : Clearly label anomalous data in tables/figures and discuss potential causes (e.g., instrumentation limits).

- Error analysis : Calculate standard deviations and confidence intervals for repeated measurements.

- Hypothesis refinement : Use unexpected results to propose alternative mechanisms or future studies .

Q. What are best practices for integrating this compound research into broader literature reviews?

- Methodological Answer :

特性

IUPAC Name |

1-hexadecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZJEOWAFVTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497231 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-55-6 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。